molecular formula C6H4IN3S B11735104 5-Iodothiazolo[5,4-b]pyridin-2-amine

5-Iodothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B11735104
M. Wt: 277.09 g/mol
InChI Key: HIDGOYPOWHXLJN-UHFFFAOYSA-N
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Description

5-Iodothiazolo[5,4-b]pyridin-2-amine is a halogenated derivative of the thiazolo[5,4-b]pyridin-2-amine scaffold, a fused bicyclic heterocycle comprising a thiazole ring annulated with a pyridine ring. The iodine substituent at position 5 introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity. Thiazolo[5,4-b]pyridin-2-amine derivatives are widely studied as intermediates in organic synthesis and for their pharmacological relevance, particularly as kinase inhibitors (e.g., phosphoinositide 3-kinase inhibitors) .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

5-iodo-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C6H4IN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)

InChI Key

HIDGOYPOWHXLJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a moderate to good yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and specific reaction conditions ensures efficient production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazolo[5,4-b]pyridine core .

Mechanism of Action

The mechanism of action of 5-Iodothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 5-Iodothiazolo[5,4-b]pyridin-2-amine with its halogenated and substituted analogs:

Compound Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound I at position 5 C₆H₄IN₃S 289.09 (calc.) Not reported Likely soluble in DMSO, DMF*
5-Bromothiazolo[5,4-b]pyridin-2-amine Br at position 5 C₆H₄BrN₃S 230.09 132–134 Soluble in DCM, DMSO, DMF
5-Chlorothiazolo[5,4-b]pyridin-2-amine Cl at position 5 C₆H₄ClN₃S 185.63 Not reported Insoluble in water; soluble in organic solvents
6-Chlorothiazolo[5,4-b]pyridin-2-amine Cl at position 6 C₆H₄ClN₃S 185.64 Not reported Similar to 5-Cl analog
6-Ethoxythiazolo[5,4-b]pyridin-2-amine OCH₂CH₃ at position 6 C₈H₉N₃OS 195.24 Not reported Likely polar solvent-soluble
N-Butylthiazolo[5,4-b]pyridin-2-amine N-butyl at position 2 C₁₀H₁₃N₃S 207.29 Not reported Enhanced lipophilicity

Notes:

  • The iodine atom’s larger atomic radius and polarizability may increase molecular weight and alter crystal packing compared to Br/Cl analogs.
  • Solubility trends follow halogen electronegativity: I < Br < Cl (lipophilicity increases with heavier halogens) .

Crystallographic and Hydrogen-Bonding Trends

  • Selenium analogs (e.g., N-p-tolylselenazolo[5,4-b]pyridin-2-amine) form zigzag chains via N–H⋯N hydrogen bonds (H-bond distance: ~2.93 Å) . Iodine’s bulkiness may disrupt such packing, favoring alternative intermolecular interactions.

Biological Activity

5-Iodothiazolo[5,4-b]pyridin-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring fused to a pyridine structure, with an iodine substituent at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves:

  • Enzyme Modulation : It acts as a modulator of various enzymes, particularly those involved in signaling pathways related to cancer and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors, altering their activity and leading to therapeutic effects. Notably, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through its inhibition of PI3K. In a study involving various derivatives, it was found that certain compounds showed IC50 values in the nanomolar range against different PI3K isoforms:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a3.4341.82.5

These findings suggest that the compound is a selective inhibitor of PI3Kα, PI3Kγ, and PI3Kδ compared to PI3Kβ, making it a promising candidate for cancer treatment .

Pain Management

Additionally, studies have indicated that compounds similar to this compound may modulate pain pathways. The binding affinity to pain-related receptors suggests potential applications in pain management therapies .

Case Studies

Several case studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives, including this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the modulation of PI3K signaling pathways.
  • Pain Pathway Modulation : Clinical studies indicated that related compounds showed promise in reducing pain response in animal models by affecting nociceptive pathways.

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